molecular formula C12H11ClN2O2 B13491662 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13491662
M. Wt: 250.68 g/mol
InChI Key: PZCBGGMIUSHGAG-UHFFFAOYSA-N
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Description

5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-ethoxyphenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-9-3-4-10(11(13)5-9)12-8(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15)

InChI Key

PZCBGGMIUSHGAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C=O)Cl

Origin of Product

United States

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